molecular formula C15H15ClN2OS B5771043 1-(3-Chloro-2-methylphenyl)-3-(3-methoxyphenyl)thiourea

1-(3-Chloro-2-methylphenyl)-3-(3-methoxyphenyl)thiourea

Cat. No.: B5771043
M. Wt: 306.8 g/mol
InChI Key: VDPNORCJOUDKIY-UHFFFAOYSA-N
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Description

1-(3-Chloro-2-methylphenyl)-3-(3-methoxyphenyl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-2-methylphenyl)-3-(3-methoxyphenyl)thiourea typically involves the reaction of 3-chloro-2-methylaniline with 3-methoxyphenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-2-methylphenyl)-3-(3-methoxyphenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives, amine derivatives.

    Substitution: Nitro derivatives, halogenated derivatives.

Scientific Research Applications

1-(3-Chloro-2-methylphenyl)-3-(3-methoxyphenyl)thiourea has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of proteases.

    Medicine: Explored for its potential anticancer and antimicrobial activities due to its ability to interact with biological macromolecules.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-2-methylphenyl)-3-(3-methoxyphenyl)thiourea involves its interaction with specific molecular targets. In biological systems, it may inhibit enzyme activity by binding to the active site or allosteric sites of enzymes. The compound’s thiourea group can form hydrogen bonds and coordinate with metal ions, affecting the enzyme’s function. Additionally, its aromatic rings can participate in π-π interactions with other aromatic systems, further influencing its activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chloro-2-methylphenyl)-3-phenylthiourea
  • 1-(3-Chloro-2-methylphenyl)-3-(4-methoxyphenyl)thiourea
  • 1-(3-Chloro-2-methylphenyl)-3-(3-chlorophenyl)thiourea

Uniqueness

1-(3-Chloro-2-methylphenyl)-3-(3-methoxyphenyl)thiourea is unique due to the presence of both chloro and methoxy substituents on the aromatic rings. These substituents can significantly influence the compound’s reactivity and interactions with other molecules. The methoxy group, in particular, can enhance the compound’s solubility and ability to form hydrogen bonds, making it distinct from other similar thioureas.

Properties

IUPAC Name

1-(3-chloro-2-methylphenyl)-3-(3-methoxyphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2OS/c1-10-13(16)7-4-8-14(10)18-15(20)17-11-5-3-6-12(9-11)19-2/h3-9H,1-2H3,(H2,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDPNORCJOUDKIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=S)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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